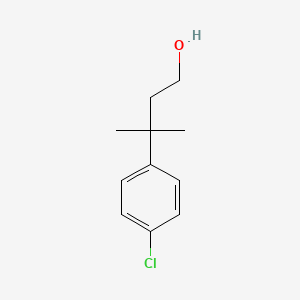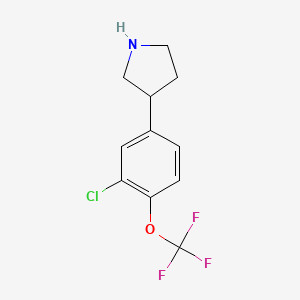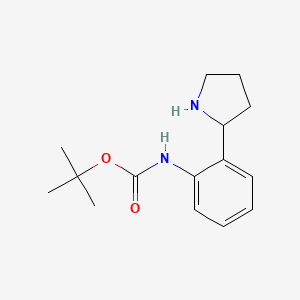
3-(3-Fluoro-5-methylbenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-5-methylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluoro and methyl groups on the benzyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylbenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-methylbenzyl chloride and piperidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the benzyl chloride, resulting in the formation of this compound.
Reaction Conditions: This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反应分析
Types of Reactions
3-(3-Fluoro-5-methylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoro and methyl groups on the benzyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学研究应用
3-(3-Fluoro-5-methylbenzyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-Fluoro-5-methylbenzyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups can influence its binding affinity and specificity. The compound may modulate signaling pathways, such as the NF-κB or PI3K/Akt pathways, which are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation .
相似化合物的比较
Similar Compounds
- 3-(3-Fluoro-4-methylbenzyl)piperidine
- 4-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride
- 2-(3-Fluorobenzyl)piperidine hydrochloride
- 4-(4-Fluoro-2-methylbenzyl)piperidine hydrochloride
- 3-(4-Fluorobenzyl)piperidine hydrochloride
Uniqueness
3-(3-Fluoro-5-methylbenzyl)piperidine is unique due to the specific positioning of the fluoro and methyl groups on the benzyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the specific arrangement of substituents can influence its reactivity, binding affinity, and overall pharmacological profile .
属性
分子式 |
C13H18FN |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
3-[(3-fluoro-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FN/c1-10-5-12(8-13(14)6-10)7-11-3-2-4-15-9-11/h5-6,8,11,15H,2-4,7,9H2,1H3 |
InChI 键 |
RZKLSMLXSKWPGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)F)CC2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)


amine](/img/structure/B13594783.png)


![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)
